

Brilanestrant's Binding Affinity to Estrogen Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilanestrant*

Cat. No.: *B612186*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilanestrant (formerly known as GDC-0810 and ARN-810) is a nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a SERD, **Brilanestrant** binds to the estrogen receptor (ER) and induces a conformational change that leads to the degradation of the receptor, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3][4] This document provides a comprehensive technical overview of **Brilanestrant's** binding affinity to estrogen receptors, detailing quantitative data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity and Functional Data

Brilanestrant demonstrates a high binding affinity for both estrogen receptor alpha (ER α) and estrogen receptor beta (ER β), with a slightly higher affinity for ER α . Its potent activity is further characterized by its ability to induce ER α degradation and inhibit the proliferation of ER-positive breast cancer cells at nanomolar concentrations. The following tables summarize the key quantitative data for **Brilanestrant**.

Table 1: Estrogen Receptor Binding Affinity of Brilanestrant[5][6][7][8][9]

Target	Assay Type	Value (IC50)
Estrogen Receptor α (ER α)	Radioligand Binding Assay	6.1 nM
Estrogen Receptor β (ER β)	Radioligand Binding Assay	8.8 nM

Table 2: Functional Activity of Brilanestrant[5][6][8][9][10]

Activity	Cell Line	Value
ER α Degradation	MCF-7	0.7 nM (EC50)
Inhibition of Cell Viability	MCF-7	2.5 nM (IC50)
Transcriptional Antagonism (3xERE)	MCF-7	2.0 nM (IC50)

Table 3: Binding Affinity of Brilanestrant for ER α Mutants[8][11]

ER α Mutant	Assay Type	Value (IC50)
Wild-Type (WT)	Cell-free E2 Competitive Binding	2.6 nM
Y537S	Cell-free E2 Competitive Binding	5.5 nM
D538G	Cell-free E2 Competitive Binding	5.4 nM

Table 4: Selectivity of Brilanestrant for Other Nuclear Receptors[8][11]

Receptor	Assay Type	Value (IC50)
Androgen Receptor (AR)	Binding Assay	> 4000 nM
Glucocorticoid Receptor (GR)	Binding Assay	990 nM

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and functional activity of **Brilanestrant**.

Radioligand Competitive Binding Assay for ER α and ER β

This assay quantifies the affinity of **Brilanestrant** for ER α and ER β by measuring its ability to displace a radiolabeled ligand.

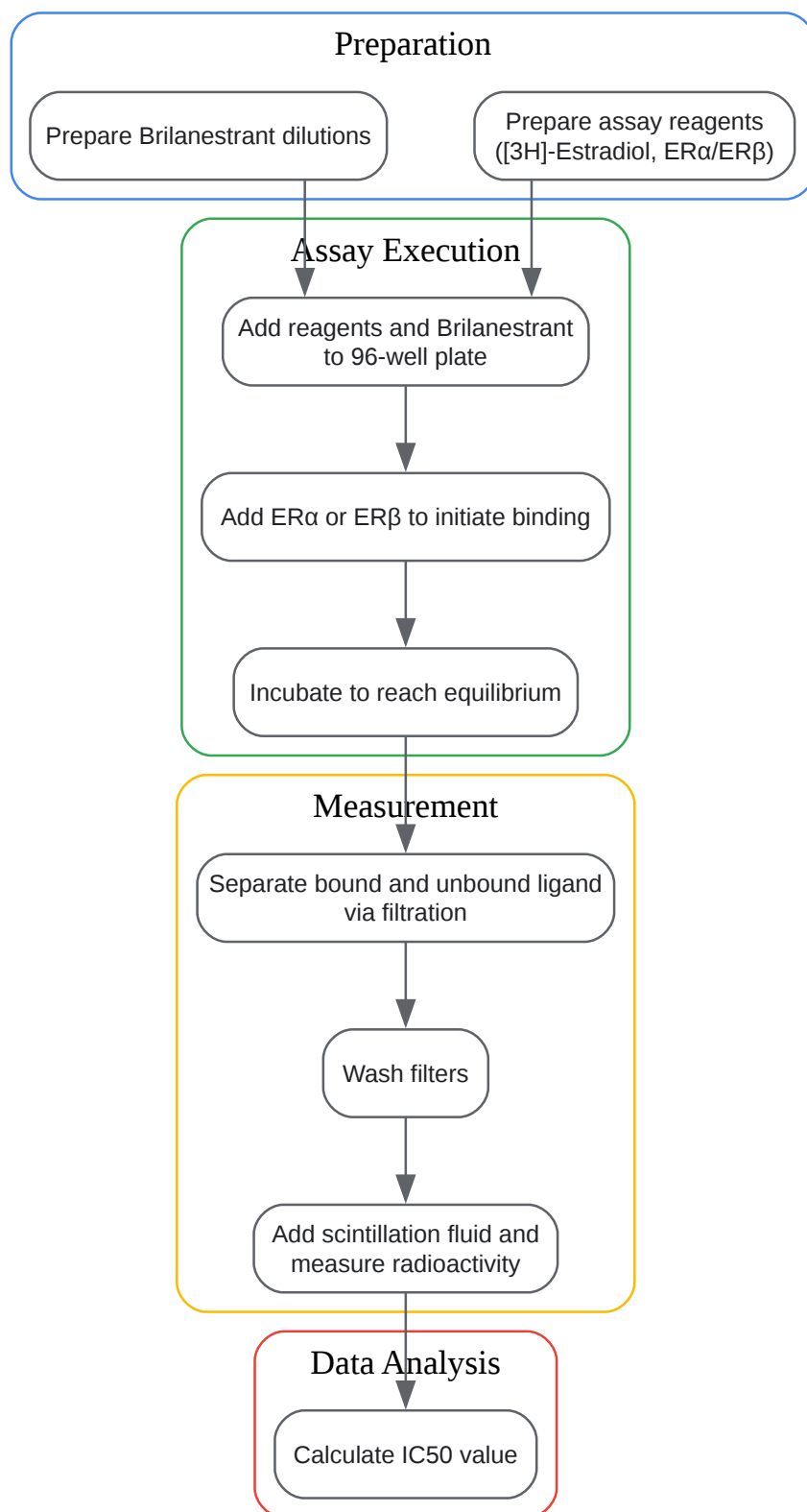
Materials:

- Recombinant human ER α and ER β
- [3H]-Estradiol (Radioligand)
- **Brilanestrant** (Test Compound)
- Assay Buffer (e.g., Tris-HCl buffer with additives)
- Scintillation fluid
- 96-well plates
- Filter mats
- Scintillation counter

Procedure:

- Prepare a series of dilutions of **Brilanestrant**.
- In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol, and the various concentrations of **Brilanestrant**.
- Add a fixed concentration of either recombinant human ER α or ER β to each well.

- Incubate the plate to allow the binding to reach equilibrium.
- Separate the bound from the unbound radioligand by rapid filtration through filter mats.
- Wash the filters to remove any non-specifically bound radioligand.
- Dry the filters and add scintillation fluid.
- Measure the radioactivity on each filter using a scintillation counter.
- The concentration of **Brilanestrant** that inhibits 50% of the specific binding of [3H]-Estradiol is determined as the IC50 value.



[Click to download full resolution via product page](#)

Caption: Workflow for Radioligand Competitive Binding Assay.

In-Cell Western Assay for ER α Degradation

This immunofluorescence-based assay quantifies the degradation of ER α in cells following treatment with **Brilane**strant.

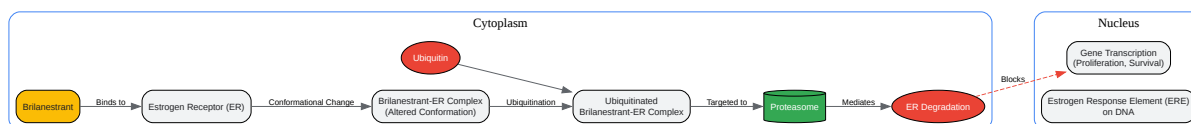
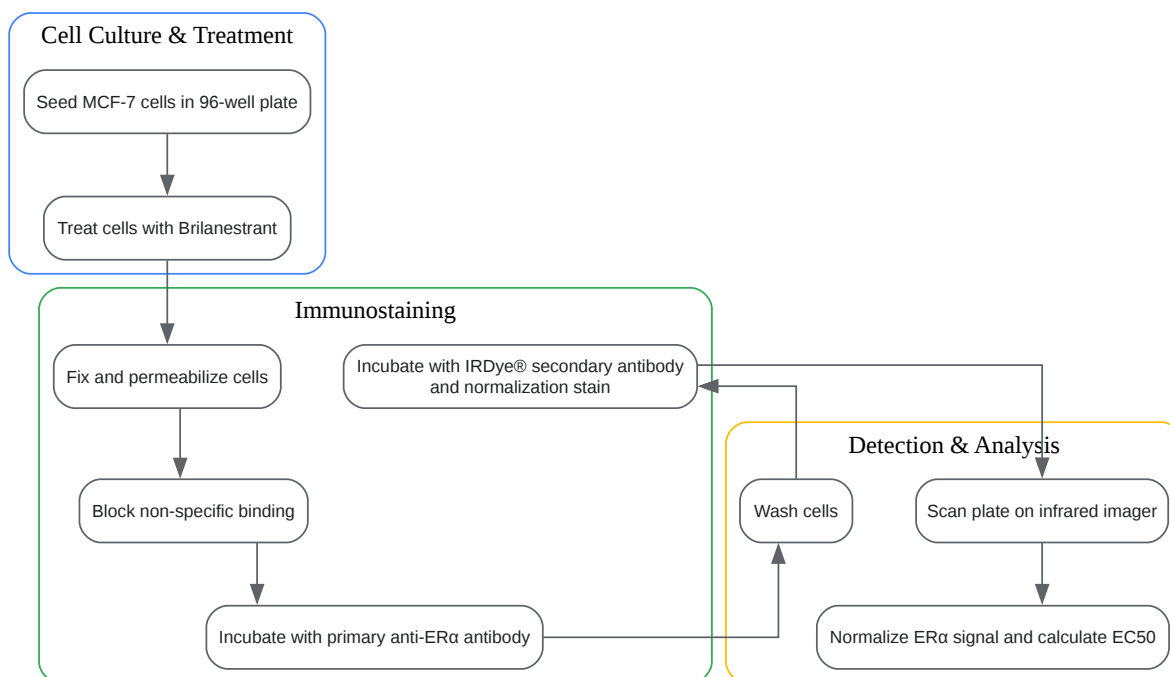
Materials:

- MCF-7 cells
- **Brilane**strant
- Primary antibody against ER α
- IRDye®-conjugated secondary antibody
- Cell stain for normalization (e.g., DRAQ5™)
- Fixing and permeabilization reagents (e.g., formaldehyde, Triton X-100)
- Blocking buffer
- 96-well black-walled plates
- Infrared imaging system

Procedure:

- Seed MCF-7 cells in a 96-well black-walled plate and allow them to adhere.
- Treat the cells with a range of concentrations of **Brilane**strant for a specified time (e.g., 4 hours).
- Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
- Block non-specific antibody binding with a blocking buffer.
- Incubate the cells with a primary antibody specific for ER α .
- Wash the cells to remove unbound primary antibody.

- Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain.
- Wash the cells to remove unbound secondary antibody and stain.
- Scan the plate using an infrared imaging system to detect the fluorescence from the secondary antibody (ER α signal) and the normalization stain (cell number signal).
- The ER α signal is normalized to the cell number signal, and the EC50 value for ER α degradation is calculated.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. japsonline.com [japsonline.com]
- 2. Brilanestrant - Wikipedia [en.wikipedia.org]
- 3. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]
- 4. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ER α -induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brilanestrant's Binding Affinity to Estrogen Receptors: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612186#brilanestrant-binding-affinity-to-estrogen-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com